3-butyl-2-iodothiophene
Description
Properties
CAS No. |
135598-02-6 |
|---|---|
Molecular Formula |
C8H11IS |
Molecular Weight |
266.1 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Butyl 2 Iodothiophene and Analogues
Regioselective Iodination Strategies of Substituted Thiophenes
The introduction of an iodine atom at a specific position on the thiophene (B33073) ring is a critical step in the synthesis of many functionalized thiophene derivatives. The high reactivity of thiophene towards electrophilic substitution, which surpasses that of benzene (B151609), allows for direct halogenation. nih.gov However, achieving regioselectivity, particularly when substituents are already present on the ring, requires careful consideration of the reaction conditions and reagents.
Direct Iodination Methods and Their Mechanistic Considerations
Direct iodination of 3-substituted thiophenes, such as 3-butylthiophene (B39377), typically proceeds via electrophilic aromatic substitution. The electron-donating nature of the alkyl group at the 3-position directs incoming electrophiles to the C2 and C5 positions. The C2 position is generally favored due to steric hindrance at the C4 position and the electronic activation provided by the sulfur atom.
Common iodinating agents include iodine in the presence of an oxidizing agent like mercuric oxide or nitric acid. orgsyn.org A well-established method involves the use of iodine and yellow mercuric oxide in a solvent such as benzene. orgsyn.org This reaction proceeds with the in-situ formation of an electrophilic iodine species that is then attacked by the electron-rich thiophene ring.
A greener and more efficient method utilizes N-iodosuccinimide (NIS) activated by an acid catalyst, such as 4-toluenesulfonic acid, in ethanol. thieme-connect.com This approach often results in clean reactions with high yields of the desired iodinated product, minimizing the need for extensive purification. thieme-connect.com
Mechanism: The mechanism of direct iodination involves the attack of the π-electrons of the thiophene ring on an electrophilic iodine species (I+ or a polarized I2 molecule). This forms a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. Subsequent deprotonation by a base restores the aromaticity of the thiophene ring, yielding the iodinated product. The regioselectivity is dictated by the stability of the carbocation intermediate, with the positive charge being more effectively stabilized when the iodine attaches to the C2 position in a 3-substituted thiophene.
Halogen-Metal Exchange Reactions Followed by Electrophilic Iodination
Halogen-metal exchange is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method is particularly useful when direct iodination lacks the desired selectivity or when the starting material is a more readily available halogenated thiophene, such as a bromothiophene.
The process typically involves the treatment of a brominated thiophene with an organolithium reagent, most commonly n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgwikipedia.org This reaction rapidly exchanges the halogen atom for a lithium atom, forming a highly reactive thienyllithium intermediate. wikipedia.orgwikipedia.org Subsequent quenching of this intermediate with an electrophilic iodine source, such as molecular iodine (I2), affords the desired iodothiophene with high regiocontrol. guidechem.com For the synthesis of 3-butyl-2-iodothiophene, this would involve the lithiation of 3-butyl-2-bromothiophene.
The rate of halogen-metal exchange is generally faster for heavier halogens, following the trend I > Br > Cl. wikipedia.org This allows for selective exchange even in the presence of other halogen atoms.
Transition Metal-Catalyzed Halogen Exchange (e.g., Cu(I)-mediated) for Iodothiophene Synthesis
Transition metal-catalyzed reactions provide an alternative route for halogen exchange, often under milder conditions than traditional methods. Copper(I)-mediated Finkelstein-type reactions are particularly effective for converting aryl bromides and chlorides into aryl iodides. frontiersin.orgnih.gov
In the context of thiophene synthesis, a 3-substituted bromothiophene can be converted to its corresponding iodothiophene using a copper(I) salt, such as copper(I) iodide (CuI), in the presence of an iodide source like sodium iodide or potassium iodide. guidechem.commanac-inc.co.jp The reaction is often facilitated by the use of a ligand, such as L-proline or N,N'-dimethylethylenediamine, and is typically carried out in a polar solvent at elevated temperatures. guidechem.comnih.gov
The proposed mechanism for the copper-catalyzed aromatic Finkelstein reaction involves the oxidative addition of the aryl halide to the copper(I) catalyst, forming a transient arylcopper(III) complex. This is followed by halide exchange and subsequent reductive elimination to yield the aryl iodide and regenerate the copper(I) catalyst. nih.gov
| Method | Starting Material | Reagents | Key Features |
| Direct Iodination | 3-Butylthiophene | I2, HgO or NIS, H+ | Good for electron-rich thiophenes; regioselectivity can be an issue. orgsyn.orgthieme-connect.com |
| Halogen-Metal Exchange | 3-Butyl-2-bromothiophene | n-BuLi, then I2 | High regioselectivity; requires low temperatures. wikipedia.orgguidechem.com |
| Cu(I)-mediated Exchange | 3-Butyl-2-bromothiophene | CuI, NaI, Ligand | Milder conditions than lithiation; good for a range of substrates. guidechem.comnih.gov |
Iodocyclization Reactions for Thiophene Ring Formation
In contrast to functionalizing a pre-existing thiophene ring, iodocyclization reactions build the iodinated thiophene ring from acyclic precursors. nih.gov This approach offers excellent control over the substitution pattern of the final product.
One such method involves the iodocyclization of (Z)-1-en-3-ynyl(butyl)sulfanes. researchgate.net These substrates, when treated with molecular iodine, undergo a 5-endo-dig cyclization followed by elimination to afford 3-iodothiophenes in good to excellent yields. nih.govresearchgate.net The reaction conditions are typically mild, often proceeding at room temperature in solvents like dichloromethane. researchgate.net
Another strategy is the direct iodocyclization of 1-mercapto-3-yn-2-ol derivatives. nih.govorganic-chemistry.org Reaction with molecular iodine in the presence of a base like sodium bicarbonate leads to the formation of 3-iodothiophenes. organic-chemistry.org
These methods are highly valuable for synthesizing specifically substituted iodothiophenes that might be difficult to access through other routes.
Alkylation and Functionalization of Pre-functionalized Thiophene Scaffolds Towards this compound
An alternative synthetic strategy involves introducing the butyl side chain onto a thiophene ring that already contains the iodine atom. This approach is advantageous when 2-iodothiophene (B115884) or its derivatives are readily available.
Methods for Introducing Butyl Side Chains on Thiophene Rings
The introduction of a butyl group onto a thiophene ring can be accomplished through several standard organic reactions. The choice of method often depends on the other functional groups present in the molecule.
Cross-Coupling Reactions: A common and versatile method is the use of transition metal-catalyzed cross-coupling reactions. For instance, 2-iodothiophene can be coupled with a butyl-containing organometallic reagent, such as butylmagnesium bromide (a Grignard reagent) or butylzinc chloride, in the presence of a palladium or nickel catalyst. researchgate.net These reactions, like the Kumada or Negishi coupling, are highly efficient in forming new carbon-carbon bonds.
Friedel-Crafts Alkylation: While less common for this specific transformation due to potential rearrangement and polyalkylation issues, Friedel-Crafts alkylation could theoretically be employed. This would involve reacting 2-iodothiophene with a butylating agent, such as 1-chlorobutane, in the presence of a Lewis acid catalyst like aluminum chloride. However, controlling the regioselectivity and preventing side reactions can be challenging.
Sequential Functionalization Strategies
The synthesis of specifically substituted thiophenes, such as this compound, often relies on sequential functionalization strategies that allow for the controlled introduction of different groups onto the thiophene core. These methods are essential for overcoming the challenges associated with regioselectivity in thiophene chemistry.
One powerful approach is the direct and sequential C-H bond functionalization. The inherent reactivity differences between the α- (C2, C5) and β- (C3, C4) positions of the thiophene ring can be exploited. However, achieving selective functionalization at a specific position often requires directing groups or carefully controlled reaction conditions. Research has demonstrated that by employing a pH-sensitive directing group, both directed and non-directed C-H activation pathways can be accessed, enabling the synthesis of 2,3,4- and 2,4,5-substituted thiophenes. nih.gov For instance, palladium-catalyzed C-H activation has been extensively studied to control regioselectivity, allowing for the functionalization of multiple C-H bonds with different reagents in a stepwise manner. mdpi.com
Another strategy involves a palladium-catalyzed 1,4-migration, which enables the functionalization of the less reactive β-position (C3) of 2-arylthiophenes. rsc.org This process starts with the oxidative addition of a 2-(2-bromoaryl)thiophene to a palladium catalyst, followed by the 1,4-palladium migration to activate the C3-position for subsequent coupling reactions. rsc.org This method provides a novel route to 2,3-disubstituted thiophenes. rsc.org
Cyclization reactions also serve as a cornerstone for building the thiophene ring with predefined substituents. An iodine-mediated one-pot iodocyclization/alkylation of 2-alkynylthioanisoles has been developed to produce 2,3-disubstituted benzo[b]thiophenes in high yields under mild conditions. rsc.org Similarly, 3-iodothiophenes can be synthesized through the iodocyclization of (Z)-1-en-3-ynyl(butyl)sulfanes when treated with iodine in solvents like dichloromethane. mdpi.com A multi-step sequence can also be employed, starting with the coupling of an organomagnesium reagent to 3-bromothiophene, followed by selective bromination and iodination at the desired positions to yield complex thiophene structures. mdpi.com
The table below summarizes selected sequential functionalization strategies for thiophene derivatives.
| Starting Material | Reagents & Conditions | Product | Yield | Reference |
| Thieno[3,2-d]pyrimidine | Bromobenzene, Pd(OAc)₂, K₂CO₃, Toluene, 110 °C | 3-phenyl-thieno[3,2-d]pyrimidine | Moderate | mdpi.com |
| 2-(2-bromoaryl)thiophene | Heteroarene, Pd catalyst, KOAc | 2-aryl-3-heteroarylthiophene | N/A | rsc.org |
| (Z)-1-en-3-ynyl(butyl)sulfane | I₂, CH₂Cl₂ or DCE, rt or 70 °C | 3-iodothiophene (B1329286) derivative | Good-High | mdpi.com |
| 2-alkynylthioanisoles | I₂, 1,3-dicarbonyl substrates | 2,3-disubstituted benzo[b]thiophene | High | rsc.org |
Optimization of Reaction Conditions and Sustainable Approaches
The optimization of synthetic protocols for thiophenes is increasingly focused on green chemistry principles, including the use of alternative solvents, energy-efficient reaction methods, and recyclable catalysts.
Application of Deep Eutectic Solvents (DES) and Ionic Liquids (ILs) in Synthesis
Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs) have emerged as promising green alternatives to conventional volatile organic solvents. researchgate.netnih.gov DESs are mixtures of hydrogen bond acceptors and donors with a melting point significantly lower than their individual components. nih.gov They are attractive due to their low cost, high purity, biodegradability, low toxicity, and simple preparation. researchgate.net
A notable application is the synthesis of thiophenes and 3-iodothiophenes from 1-mercapto-3-yn-2-ols in a DES composed of choline (B1196258) chloride and glycerol (B35011) (ChCl/Gly). researchgate.net The reaction to form 3-iodothiophenes is achieved by treating the starting material with iodine at room temperature, affording good to high yields. researchgate.net This approach avoids the need for traditional, often hazardous, organic solvents. researchgate.net ILs, while sometimes more expensive and complex to synthesize, also offer benefits like non-volatility and high thermal stability, making them suitable for various chemical processes, including desulfurization and synthesis. nih.govtue.nl
The table below presents the results for the synthesis of 3-iodothiophenes in a ChCl/Gly deep eutectic solvent.
| Substrate (1-mercapto-3-yn-2-ol derivative) | Reaction Time | Product | Yield | Reference |
| R¹=Ph, R²=Ph | 5 h | 3-Iodo-2,4,5-triphenylthiophene | 85% | researchgate.net |
| R¹=Ph, R²=p-Tol | 5 h | 5-p-Tolyl-3-iodo-2,4-diphenylthiophene | 88% | researchgate.net |
| R¹=p-Tol, R²=Ph | 5 h | 4-p-Tolyl-3-iodo-2,5-diphenylthiophene | 91% | researchgate.net |
| R¹=Ph, R²=n-Pr | 5 h | 3-Iodo-2,4-diphenyl-5-propylthiophene | 75% | researchgate.net |
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has become a valuable tool for accelerating organic reactions and improving energy efficiency. youtube.com Microwave irradiation provides rapid, uniform, and efficient heating compared to conventional methods. youtube.com This technology can significantly reduce reaction times, often from hours to minutes, while also potentially improving product yields and purity. researchgate.net The process is also beneficial as it often requires no bulk fluidization or carrier gas. youtube.com
In the context of sustainable chemistry, microwave-assisted protocols contribute to reduced energy consumption and waste generation. researchgate.net For example, the synthesis of copolymers in recyclable ionic liquids has been successfully performed under microwave irradiation, demonstrating the synergy between these green technologies. nih.gov While specific protocols for this compound are not detailed, the principles of microwave-assisted organic synthesis (MAOS) are broadly applicable to the construction and functionalization of heterocyclic systems like thiophene, offering a pathway to more sustainable production. nih.govyoutube.com
Development of Recyclable Catalyst Systems
The development of catalysts that can be easily recovered and reused is a cornerstone of green chemistry and cost-effective manufacturing. In thiophene synthesis, several strategies for catalyst recyclability have been explored.
One approach involves immobilizing the catalyst in a non-conventional solvent system. For instance, in the synthesis of thiophenes using a palladium iodide/potassium iodide system in a deep eutectic solvent, the DES/catalyst system could be recycled multiple times without a significant loss of activity after the product was extracted with a non-polar solvent like hexane. researchgate.net
Another avenue is the development of highly robust and efficient catalysts that can be used at very low loadings, which minimizes waste even if the catalyst is not recycled. An efficient phosphine-free bis(alkoxo)palladium complex has been developed for the direct C-H arylation of thiophenes at catalyst loadings as low as 0.1–0.2 mol %. acs.org The use of air-stable catalysts also simplifies handling and contributes to more sustainable processes by avoiding the need for inert atmosphere techniques. rsc.org The combination of microwave-assisted processes with robust catalysts can also enhance catalyst reusability. researchgate.net These advancements collectively contribute to more economical and environmentally benign synthetic routes for complex molecules like this compound.
Reactivity Profiles and Mechanistic Investigations of 3 Butyl 2 Iodothiophene As a Synthetic Building Block
Carbon-Carbon Cross-Coupling Reactions Involving 3-Butyl-2-Iodothiophene
The C-I bond in this compound provides a reactive handle for the formation of new carbon-carbon bonds, enabling the synthesis of a diverse array of substituted thiophenes. This reactivity is central to the creation of materials for electronic and optoelectronic applications.
The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is a powerful method for creating C(sp²)–C(sp²) bonds. mdpi.com For 2-iodo-3-alkylthiophenes, this reaction offers a pathway to synthesize biaryl and vinyl-substituted thiophenes. The reaction is typically catalyzed by a palladium complex in the presence of a base. jcsp.org.pk While specific studies on this compound are part of a broader class of reactions, the behavior of analogous 2-halo-3-alkylthiophenes provides significant insight. For instance, the Suzuki coupling of 2-bromo-3-methylthiophene (B51420) with various arylboronic acids has been shown to proceed in high yields. rsc.org
A key application of this reaction is in polymerization. A catalyst-transfer Suzuki-Miyaura coupling polymerization has been developed for thiophene-based monomers, such as 2-(4-hexyl-5-iodo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, to produce highly regioregular poly(3-hexylthiophene) (P3HT). researchgate.net This approach allows for the synthesis of well-defined conjugated polymers with controlled molecular weights and narrow polydispersity. researchgate.net The conditions often involve a palladium catalyst with bulky phosphine (B1218219) ligands, a fluoride (B91410) or carbonate base, and sometimes additives like crown ethers to enhance reactivity. rsc.orgresearchgate.net
| Electrophile | Nucleophile | Catalyst / Ligand | Base / Solvent | Product Type | Yield | Reference(s) |
| 2-Bromo-3-methylthiophene | Tris(4-(4,4,5,5-tetramethyl- core.ac.ukresearchgate.netrsc.orgdioxaborolane)phenyl)amine | Pd2dba3 / PCy3 | CsF / Dioxane | Tris[p-(3-methyl-2-thienyl)phenyl]amine | 94% | rsc.org |
| 2-Bromo-3-n-octylthiophene | 2-[5-(5,5-Dimethyl-1,3,2-dioxaboran-2-yl)-2-thienyl]-5,5-dimethyl-1,3,2-dioxaborane | Not specified | Not specified | Terthiophene derivative | 28% | rsc.org |
| 2,5-Dibromo-3-hexylthiophene | Various arylboronic acids | Pd(PPh3)4 | K3PO4 / 1,4-Dioxane/H2O | 2,5-Biaryl-3-hexylthiophenes | Moderate to Good | jcsp.org.pk |
| 2-(4-Hexyl-5-iodo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | (Monomer for polymerization) | (tBu3P)Pd(Ph)Br | CsF, 18-crown-6 (B118740) / THF/H2O | Poly(3-hexylthiophene) | N/A | researchgate.net |
The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes. researchgate.net The reaction of 2-iodo-3-alkylthiophenes, such as 2-iodo-3-ethylthiophene, with terminal alkynes proceeds efficiently under standard Sonogashira conditions, which typically involve a palladium catalyst, a copper(I) co-catalyst, and an amine base. rsc.org
Studies on 2-iodothiophene (B115884) have demonstrated its successful coupling with a variety of terminal acetylenes, including phenylacetylene (B144264) and propargyl alcohol, often in high yields. dntb.gov.uanih.gov These reactions can be carried out in various solvents, including greener alternatives like γ-valerolactone-based ionic liquids, sometimes eliminating the need for a copper co-catalyst. dntb.gov.uanih.gov The reaction conditions are generally mild, tolerating a range of functional groups on the alkyne coupling partner. dntb.gov.ua For example, 2-iodothiophene has been coupled with phenylacetylene at 30-55°C to give 2-(phenylethynyl)thiophene (B3031547) in excellent yields. researchgate.netdntb.gov.ua
| Thiophene (B33073) Substrate | Alkyne Substrate | Catalyst System | Base / Solvent | Yield | Reference(s) |
| 2-Iodo-3-ethylthiophene | Phenylacetylene | PdCl2(PPh3)2 / CuI | THF | 97% | rsc.org |
| 2-Iodothiophene | Phenylacetylene | PdCl2(PPh3)2 | TMG / HEP | 98% | researchgate.net |
| 2-Iodothiophene | Phenylacetylene | PdCl2(PPh3)2 | N/A / [TBP][4EtOV] (ionic liquid) | 80% | nih.govresearchgate.net |
| 2-Iodothiophene | Propargyl alcohol | PdCl2(PPh3)2 | N/A / [TBP][4EtOV] (ionic liquid) | 90% | dntb.gov.ua |
| 2-Iodothiophene | 1-Ethynyl-1-cyclohexanol | PdCl2(PPh3)2 | N/A / [TBP][4EtOV] (ionic liquid) | 85% | nih.gov |
Kumada Catalyst-Transfer Polycondensation (KCTP), also known as Grignard Metathesis (GRIM) polymerization, is a highly effective method for synthesizing regioregular conjugated polymers, particularly poly(3-alkylthiophene)s (P3ATs). researchgate.netmdpi-res.com The process involves the polymerization of a Grignard-functionalized monomer, typically derived from a 2-halo-3-alkylthiophene, using a nickel-phosphine catalyst such as Ni(dppp)Cl₂. organic-chemistry.org
The mechanism is understood to proceed via a chain-growth pathway, where the nickel catalyst "walks" along the growing polymer chain, which allows for control over molecular weight and results in low polydispersity. researchgate.net The choice of halogen on the thiophene monomer is critical; while brominated monomers are most common, iodinated monomers were used in the early development of P3ATs and are known to polymerize in a controlled manner, albeit with different kinetics compared to their bromo- and chloro-analogues. The polymerization of 2-bromo-3-alkylthiophenes, after conversion to their Grignard reagents, yields P3ATs with a high degree of head-to-tail (HT) regioregularity (typically >95%). organic-chemistry.org This regioregularity is crucial for the material's electronic properties.
| Monomer Precursor | Catalyst | Polymer Product | Key Feature | Reference(s) |
| 2-Bromo-3-alkylthiophene | Ni(dppp)Cl2 | Head-to-tail poly(3-alkylthiophene) | High regioregularity (>95% HT) | organic-chemistry.org |
| 2-Iodo-3-alkylthiophene | Ni(dppe)Cl2 | Poly(3-alkylthiophene) | Controlled polymerization, distinct kinetics from bromo-monomers | |
| 2-Chloro-3-hexylthiophene | Ni(IPr)(acac)2 | Poly(3-hexylthiophene) | Requires N-heterocyclic carbene (NHC) ligand for polymerization | mdpi-res.com |
| 2-Bromo-3-hexylthiophene (B1249596) | [CpNiCl(SIPr)] | High molecular weight P3HT (Mw up to 815,000) | Dehydrobrominative polycondensation | mdpi-res.com |
The Mizoroki-Heck reaction creates a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This reaction has been applied to 2-halo-3-alkylthiophenes for both polymerization and the synthesis of discrete molecules. rsc.orgcore.ac.uk For example, 2-bromo-3-methylthiophene has been coupled with methyl isocrotonate. rsc.org
A significant application is the direct arylation polymerization of 2-iodo-3-alkylthiophenes. rsc.org In this Heck-type reaction, the monomer acts as both the halide and the alkene partner (via its C5-H bond), leading to the formation of poly(3-alkylthiophene)s. core.ac.uk The reaction is typically catalyzed by palladium acetate (B1210297) with a base like potassium carbonate. rsc.org While effective, the reaction with 2-iodothiophene can sometimes result in lower yields or require specific conditions, as the sulfur atom can potentially coordinate to and poison the palladium catalyst.
| Thiophene Substrate | Alkene Substrate | Catalyst / Additive | Base / Solvent | Product Type | Reference(s) |
| 2-Bromo-3-methylthiophene | Methyl isocrotonate | Not specified | Not specified | Coupled alkene | rsc.org |
| 2-Iodo-3-alkylthiophene | (Self-coupling, C5-H) | Pd(OAc)2 / NBu4Br | K2CO3 / DMF | Poly(3-alkylthiophene) | core.ac.ukrsc.org |
| 2-Iodothiophene | Styrene | Heterogeneous Pd(II) complex | NaOH or i-Pr2NH / Water | 2-Styrylthiophene isomers |
The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organostannane (organotin) compound. This method is highly versatile and has been used for the synthesis of thiophene-based oligomers and polymers. rsc.orgorganic-chemistry.org The reaction of 2-halo-3-alkylthiophenes with stannylated thiophenes provides a stepwise route to well-defined oligothiophenes. rsc.org
For example, 2-bromo-3-hexylthiophene has been coupled with a stannylated, aldehyde-protected thiophene to build larger oligomeric structures. rsc.org The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, often in a solvent like THF or DMF. rsc.org While powerful, a major drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts.
| Halide Substrate | Stannane Substrate | Catalyst | Solvent | Product Type | Yield | Reference(s) |
| 2-Bromo-3-hexylthiophene | Stannylated thiophene-aldehyde acetal | Not specified | Not specified | Thiophene dimer | 73% (2 steps) | rsc.org |
| 2-Bromo-5-hexylthiophene | Stannylated EDOT derivative | Not specified | Not specified | EDOT-thiophene dimer | 33-73% | rsc.org |
| Aryl Iodides | 2-(Tributylstannyl)tellurophene | Pd(PPh3)4 / CuI / CsF | DMF | Aryl-tellurophene | N/A |
Heteroatom Functionalization Reactions Utilizing this compound
Beyond forming carbon-carbon bonds, the C-I bond of this compound is a key site for introducing heteroatoms such as nitrogen, oxygen, and sulfur. These reactions expand the chemical space accessible from this building block, enabling the synthesis of compounds with diverse properties for applications in medicinal chemistry and materials science.
Copper- and palladium-catalyzed systems are commonly employed for these transformations. Copper-catalyzed amination (Buchwald-Hartwig or Ullmann-type conditions) of halothiophenes provides a route to aminothiophenes. For instance, various 2- and 3-halothiophenes undergo amination with primary and secondary amines using a copper catalyst with N,N-dimethylethanolamine (deanol) as both a ligand and solvent. In a related Ullmann condensation, 3-bromo-2-iodothiophene (B1278521) has been coupled with carbazole (B46965) using a copper sulfate (B86663) catalyst at high temperature to form the C-N linked product.
Carbon-sulfur bond formation can also be achieved. The copper-catalyzed cross-coupling of 2-iodothiophene with thiols proceeds smoothly to give thioethers (sulfides) in high yield. core.ac.uk This reaction can be catalyzed by a CuI/DMEDA system, which is effective despite the potential for catalyst inhibition by the thiophene sulfur. core.ac.uk
While less common, C-O bond formation (alkoxylation) can also occur. In an attempted amination of 2-iodothiophene using 1-propanol (B7761284) as a solvent, the main product isolated was the corresponding deanol ether, indicating that alkoxylation can compete with amination under certain copper-catalyzed conditions.
Carbon-Nitrogen (C-N) Bond Formation (e.g., Aminocarbonylation)
One of the key transformations of this compound involves the palladium-catalyzed introduction of nitrogen-containing functional groups. Aminocarbonylation, a reaction that incorporates both a carbonyl group (from carbon monoxide) and an amine, is a powerful method for creating amides and related structures.
Detailed research on 2-iodothiophene, a closely related analogue, demonstrates its efficacy in such reactions. mdpi.comresearchgate.net When reacted with simple primary and secondary amines, as well as amino acid esters, in the presence of palladium(0) catalysts, 2-iodothiophene undergoes aminocarbonylation. researchgate.net The outcome of the reaction is highly dependent on the pressure of carbon monoxide (CO). At atmospheric pressure, the reaction typically yields the corresponding carboxamide (a single CO insertion). However, at higher CO pressures, a notable double carbon monoxide insertion occurs, leading to the formation of α-ketoamides (thiophen-2-yl-glyoxylamides) in good yields. researchgate.netresearchgate.net
This reactivity is directly applicable to this compound. Studies using various iodo(hetero)arenes, including 2-iodothiophene, with biologically important amines like nortropinone and nortropine, have shown that the choice of phosphine ligand is critical for selectivity. nih.gov While monodentate phosphines like triphenylphosphine (B44618) (PPh₃) can lead to a mixture of products, the use of a bidentate ligand such as Xantphos allows for the highly selective formation of the simple amide product even with heteroaromatic iodides. nih.govnih.gov
Table 1: Representative Aminocarbonylation Reactions of Iodothiophenes This table is illustrative, based on data for 2-iodothiophene and related iodoarenes, and is predictive for this compound.
| Iodoalkene/Iodoarene | Amine Nucleophile | Catalyst/Ligand | CO Pressure | Major Product Type | Reference |
| 2-Iodothiophene | Simple Amines | Pd(OAc)₂ / PPh₃ | Low | Carboxamide | researchgate.net |
| 2-Iodothiophene | Amino Acid Esters | Pd(OAc)₂ / PPh₃ | High | α-Ketoamide | researchgate.net |
| 2-Iodothiophene | Nortropinone | Pd(OAc)₂ / Xantphos | 10 bar | Carboxamide | nih.gov |
| 6-Iodoquinoline | Various Amines | Pd(OAc)₂ / 2 PPh₃ | 40 bar | α-Ketoamide | nih.gov |
| 6-Iodoquinoline | Various Amines | Pd(OAc)₂ / Xantphos | 1 bar | Carboxamide | nih.gov |
Carbon-Sulfur (C-S) Bond Formation via Nucleophilic Substitution or Coupling
The formation of carbon-sulfur bonds using this compound as a substrate primarily proceeds through transition-metal-catalyzed cross-coupling reactions. mdpi.com The high reactivity of the C-I bond allows for its selective activation by catalysts, typically those based on palladium or copper. psu.edu
While direct nucleophilic aromatic substitution of the iodide is generally difficult on an electron-rich ring like thiophene, catalytic methods provide an efficient alternative. The C-I bond in this compound is an ideal handle for reactions such as the Suzuki, Stille, or Sonogashira couplings, and this principle extends to C-S bond formation. In these processes, a sulfur nucleophile, often in the form of a thiol, can be coupled with the thiophene ring.
Mechanistically, the catalytic cycle typically involves the oxidative addition of this compound to a low-valent metal center (e.g., Pd(0)). The sulfur nucleophile, often pre-activated as a thiolate, then undergoes transmetalation or direct reaction with the metal complex, followed by reductive elimination to form the C-S bond and regenerate the catalyst. psu.edu For instance, a lithiated thiophene, which can be generated from an iodothiophene, can react with a sulfur electrophile like bis(phenylsulphonyl)sulphide to create a C-S linkage. encyclopedia.pub Similarly, copper-catalyzed couplings of related iodinated heterocycles with thiols have proven effective. researchgate.net
Intramolecular Cyclization and Annulation Reactions
While this compound itself is a stable heterocyclic ring, its structural motif is often the product of intramolecular cyclization reactions. Furthermore, derivatives of this compound can be designed to undergo subsequent annulation to build more complex fused-ring systems.
Iodolactonization is an intramolecular electrophilic cyclization that involves the attack of a carboxylate on an iodonium (B1229267) ion formed from an alkene. wikipedia.org For this reaction to occur, the starting material must contain both a carboxylic acid (or its precursor) and a carbon-carbon double bond. wikipedia.org Therefore, this compound itself does not undergo iodolactonization.
However, the synthesis of the 3-iodothiophene (B1329286) core can be achieved via related iodocyclization pathways. These reactions are powerful methods for constructing the thiophene ring itself. For example, (Z)-1-en-3-ynyl(butyl)sulfanes can be treated with iodine to induce a 5-endo-dig cyclization, which, after elimination of a butyl group, yields a substituted 3-iodothiophene. mdpi.compsu.edu Similarly, 1-mercapto-3-yn-2-ols are excellent precursors that, upon reaction with molecular iodine and a base, cyclize to afford 3-iodothiophenes in good yields under mild conditions. mdpi.comresearchgate.net
Conversely, a suitably functionalized thiophene can undergo such cyclizations. A well-documented example is the iodolactonization of 3-alkynylthiophene-2-carboxylic acids. In this case, the thiophene acts as a scaffold, and the reaction between the alkyne (activated by iodine) and the neighboring carboxylic acid group leads to the formation of a fused iodothienopyranone ring system. This demonstrates how the principles of iodocyclization can be applied to thiophene derivatives to create annulated structures.
Table 2: Synthesis of 3-Iodothiophenes via Iodocyclization of Acyclic Precursors Data adapted from studies on the synthesis of various 3-iodothiophene derivatives.
| Precursor Type | Precursor Example | Reagents | Product | Yield (%) | Reference |
| (Z)-1-en-3-ynyl(butyl)sulfane | (Z)-1-(butylsulf)-1,2-diphenylethen-3-yne | I₂ in CH₂Cl₂ | 2,3-diphenyl-4-iodothiophene | 82 | psu.edu |
| (Z)-1-en-3-ynyl(butyl)sulfane | (Z)-1-(butylsulf)-1,2-di(methoxyphenyl)ethen-3-yne | I₂ in CH₂Cl₂ | 2,3-di(methoxyphenyl)-4-iodothiophene | 92 | psu.edu |
| 1-Mercapto-3-yn-2-ol | 1-mercapto-4-phenylbut-3-yn-2-ol | I₂, NaHCO₃ in MeCN | 4-Iodo-2-phenylthiophene-3-carbaldehyde | 88 | mdpi.com |
Kinetic and Stereochemical Studies of this compound Reactivity
Understanding the kinetics and stereochemistry of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.
Specific kinetic studies on reactions involving this compound are not extensively reported in the literature. One review on the synthesis of thiophenes via cyclization noted a general lack of kinetic studies for these specific transformations. mdpi.com However, kinetic data from closely related systems, particularly palladium-catalyzed cross-coupling reactions of 2-iodothiophene, provide valuable insights.
In many palladium-catalyzed cycles, such as Suzuki, Heck, or aminocarbonylation reactions, the initial oxidative addition of the aryl iodide (e.g., this compound) to the Pd(0) catalyst is the rate-determining step. This step involves the cleavage of the C-I bond and the formation of a Pd(II) intermediate. The rate of this step is influenced by factors such as the electron density of the thiophene ring, steric hindrance near the iodine atom, and the nature of the phosphine ligands on the palladium catalyst.
For instance, a kinetic analysis of the Hiyama coupling of 2-iodothiophene with organosilanols determined the reaction order for each component, identifying a key intermediate complex that influences the reaction rate. researchgate.net Such studies are fundamental to understanding the mechanism and identifying bottlenecks in the catalytic cycle. While the butyl group at the 3-position is expected to exert some electronic (electron-donating) and steric influence, the fundamental rate-determining step in many cross-coupling reactions is likely to remain the oxidative addition of the C-I bond.
Regioselectivity: This term describes the preference for reaction at one position over another. masterorganicchemistry.com For this compound, the regioselectivity of most reactions is exceptionally high and predictable. The carbon-iodine bond is significantly weaker and more polarized than the carbon-hydrogen bonds on the ring, making it the exclusive site of reaction in nearly all palladium-catalyzed cross-coupling reactions.
This principle is clearly illustrated in studies of di-halogenated thiophenes. For example, in a molecule like 3-chloro-2-iodothiophene, palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings occur selectively at the C-I bond, leaving the C-Cl bond intact for potential subsequent transformations. This differential reactivity is the basis for the regioselective synthesis of complex, unsymmetrically substituted thiophenes. researchgate.net Similarly, the synthesis of regioregular poly(3-alkylthiophenes) often relies on controlling the regioselectivity of metal-halogen exchange on a dihalo-3-alkylthiophene monomer. acs.org
Stereochemistry: The stereochemical outcome of a reaction refers to the three-dimensional arrangement of the resulting product. In standard cross-coupling reactions at the C-2 position of this compound, a new stereocenter is not formed at the thiophene ring. Therefore, the stereochemistry of the product is determined by the other coupling partner or the reaction mechanism itself.
However, in reactions where the thiophene is a component of a larger molecule undergoing cyclization, stereochemistry is critical. For instance, in iodolactonization reactions, the stereochemical outcome (e.g., syn vs. anti addition across a double bond) is dictated by the reaction mechanism, which typically proceeds via an anti-addition of the iodide and the carboxylate across the double bond. wikipedia.orgbiointerfaceresearch.com The conformational preferences of the starting material and the transition state play a crucial role in determining which diastereomer is formed. biointerfaceresearch.com
Monomer Design and Synthesis for Conjugated Polymers
The design and synthesis of conjugated polymers with well-defined properties are paramount for their application in electronic devices. This compound is a key monomer that enables the creation of such polymers with tailored characteristics.
This compound is a primary precursor for the synthesis of poly(3-butylthiophene) (P3BT), a member of the poly(3-alkylthiophene) (P3AT) family of conducting polymers sigmaaldrich.comchemtube3d.com. P3ATs are widely studied for their potential use in organic field-effect transistors (OFETs), chemical sensors, rechargeable batteries, and polymeric solar cells sigmaaldrich.com. The butyl side-chain on the thiophene ring enhances the solubility of the polymer in common organic solvents, facilitating its processing and the formation of thin films sigmaaldrich.com. The delocalized electrons along the conjugated backbone of P3BT give rise to its electronic and optical properties chemtube3d.com.
The synthesis of P3BT from this compound can be achieved through various polymerization methods, including Grignard metathesis (GRIM) polymerization. This method allows for the synthesis of P3ATs with well-defined molecular weights nih.gov. For instance, by varying the ratio of the monomer to the catalyst, the molecular weight of the resulting polymer can be controlled nih.gov.
| Property | Value/Description | Reference |
|---|---|---|
| Monomer | This compound (or related halogenated 3-butylthiophenes) | sigmaaldrich.comnih.gov |
| Polymer Family | Poly(3-alkylthiophene) (P3AT) | sigmaaldrich.com |
| Key Feature | Conducting polymer with a π-conjugated backbone | sigmaaldrich.comchemtube3d.com |
| Solubility | Soluble in chlorinated solvents; partially soluble in THF and diethyl ether | sigmaaldrich.com |
| Applications | Organic field-effect transistors (OFETs), chemical sensors, rechargeable batteries, polymeric solar cells | sigmaaldrich.com |
The performance of P3ATs in electronic devices is highly dependent on their regioregularity, which refers to the specific arrangement of the monomer units in the polymer chain cmu.edu. 3-Alkylthiophenes are asymmetric monomers, and their polymerization can lead to three different types of couplings: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT) cmu.educmu.edu. A high degree of HT coupling results in a more planar polymer backbone, which enhances π-stacking and charge carrier mobility cmu.edu.
The use of specific monomers like 2-bromo-5-iodo-3-alkylthiophenes in catalyst-transfer polymerization allows for the synthesis of highly regioregular P3ATs. For example, the Grignard Metathesis (GRIM) method, when applied to 2,5-dihalo-3-alkylthiophenes, can produce P3ATs with greater than 95% HT-HT couplings cmu.eduacs.org. While 2,5-dibromo-3-alkylthiophenes are commonly used, the principles of controlling regiochemistry also apply to monomers derived from 2-iodo-3-butylthiophene cmu.edu. The choice of catalyst and polymerization conditions is crucial in achieving high regioregularity rsc.org.
| Coupling Type | Description | Effect on Polymer Properties | Reference |
|---|---|---|---|
| Head-to-Tail (HT) | 2,5' coupling of monomer units | Leads to a planar conformation, high conjugation, and improved electronic properties. | cmu.edu |
| Head-to-Head (HH) | 2,2' coupling of monomer units | Causes steric hindrance, leading to a twisted backbone and reduced conjugation. | cmu.edu |
| Tail-to-Tail (TT) | 5,5' coupling of monomer units | cmu.edu |
Donor-acceptor (D-A) conjugated polymers are a class of materials designed to have a low bandgap, which is beneficial for applications in organic solar cells and other optoelectronic devices rsc.orgresearchgate.net. These polymers consist of alternating electron-donating and electron-accepting units along the polymer backbone researchgate.net. Thiophene and its derivatives, such as 3-butylthiophene (B39377), are excellent electron donors nih.govresearchgate.netmdpi.com.
This compound can be used to synthesize oligothiophene donor segments, which are then copolymerized with various acceptor monomers. The length and composition of the oligothiophene donor block can be precisely controlled to tune the electronic properties of the resulting D-A copolymer researchgate.net. For instance, by increasing the length of the oligothiophene unit, both the HOMO and LUMO energy levels of the polymer can be systematically adjusted researchgate.net. This tunability allows for the optimization of the material's properties for specific device applications rsc.org.
Catalyst-transfer polymerization (CTP) is a living chain-growth polymerization method that enables the synthesis of conjugated polymers with low polydispersity and controlled molecular weight wikipedia.org. The mechanism involves the catalyst "walking" along the growing polymer chain kuleuven.be. However, challenges such as catalyst dissociation from the polymer chain can lead to termination and a loss of control over the polymerization wikipedia.orgkuleuven.be.
The reactivity of the monomer is a critical factor in maintaining a controlled polymerization. The structure of the monomer, including the nature of the halogen and the alkyl substituent, can influence the rate of polymerization and the stability of the catalyst-polymer interaction researchgate.net. For monomers like this compound, the choice of catalyst and reaction conditions must be carefully optimized to ensure that the polymerization proceeds in a living manner. Research in this area focuses on developing more robust catalyst systems and understanding the subtle effects of monomer structure on the polymerization mechanism researchgate.netnii.ac.jp.
Precursors for Oligothiophene Architectures and Their Functionalization
Oligothiophenes, which are short, well-defined chains of thiophene units, are important materials in their own right and also serve as building blocks for more complex structures. This compound is a versatile starting material for the synthesis of various oligothiophene architectures.
The reactive iodine atom allows for a variety of cross-coupling reactions, such as Suzuki and Stille couplings, to link thiophene units together in a controlled manner semanticscholar.org. This enables the synthesis of oligothiophenes with specific lengths and substitution patterns. Furthermore, the butyl group ensures solubility, which is crucial for the purification and characterization of these molecules. Once the oligothiophene backbone is constructed, it can be further functionalized at different positions to introduce new properties or to attach it to other molecular systems rsc.orgresearchgate.net. For example, vinylborane groups have been introduced to oligothiophenes to create anion sensors rsc.org.
Building Blocks for Complex Molecular and Supramolecular Architectures
Beyond linear polymers and oligomers, this compound can be used to construct more complex molecular and supramolecular architectures. The ability to precisely place functional groups on the thiophene ring allows for the design of molecules that can self-assemble into highly ordered structures.
For example, oligothiophenes synthesized from this compound can be designed to have specific intermolecular interactions, such as π-π stacking, which drives the formation of supramolecular assemblies. These ordered structures can exhibit enhanced electronic properties compared to their disordered counterparts. The principles of molecular recognition and self-assembly can be used to create nano- and microscale structures with potential applications in areas such as molecular electronics and sensor technology.
Advanced Characterization and Computational Analysis of 3 Butyl 2 Iodothiophene Systems
Spectroscopic Methodologies for Structural Validation and Reaction Monitoring
The definitive identification and purity assessment of 3-butyl-2-iodothiophene, along with the monitoring of its formation and subsequent reactions, relies on a suite of advanced spectroscopic and chromatographic techniques. These methods provide unambiguous structural information, confirm molecular weight, and quantify purity.
NMR spectroscopy is the cornerstone for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.
¹H NMR Spectroscopy : The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons on the thiophene (B33073) ring and the aliphatic protons of the butyl chain. The two adjacent protons on the thiophene ring typically appear as doublets in the aromatic region. The butyl group protons present as a triplet for the terminal methyl (CH₃) group, a multiplet for the adjacent methylene (B1212753) (CH₂) group, another multiplet for the next methylene group, and a triplet for the methylene group directly attached to the thiophene ring.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show six unique signals: two for the aromatic carbons of the thiophene ring (one bonded to iodine and one to the butyl group, plus the two CH carbons) and four for the aliphatic carbons of the butyl chain. The carbon atom bonded to the iodine atom (C-I) is significantly influenced by the halogen's electronegativity and heavy atom effect. docbrown.info Due to the symmetry of the molecule, all three methyl carbon atoms in a compound like 2-bromo-2-methylpropane (B165281) are equivalent. docbrown.info The standard for ¹³C NMR is tetramethylsilane (B1202638) (TMS), which is given a chemical shift of 0.0 ppm. docbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are typical predicted values. Actual experimental values may vary based on solvent and experimental conditions.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Thiophene-H | ¹H | ~6.9 - 7.2 | Doublet | Aromatic proton adjacent to sulfur. |
| Thiophene-H | ¹H | ~6.6 - 6.9 | Doublet | Aromatic proton adjacent to the butyl group. |
| -CH₂-Thiophene | ¹H | ~2.7 - 2.9 | Triplet | Methylene group attached to the thiophene ring. |
| -CH₂-CH₂-Thiophene | ¹H | ~1.5 - 1.7 | Multiplet | Methylene group beta to the ring. |
| -CH₂-CH₃ | ¹H | ~1.3 - 1.5 | Multiplet | Methylene group gamma to the ring. |
| -CH₃ | ¹H | ~0.9 - 1.0 | Triplet | Terminal methyl group. |
| C-I | ¹³C | ~75 - 85 | Singlet | Carbon bearing the iodine atom; significantly shielded. |
| C-Butyl | ¹³C | ~145 - 155 | Singlet | Thiophene carbon attached to the butyl group. |
| Thiophene-CH | ¹³C | ~128 - 132 | Singlet | Aromatic CH carbon. |
| Thiophene-CH | ¹³C | ~125 - 129 | Singlet | Aromatic CH carbon. |
| -CH₂-Thiophene | ¹³C | ~30 - 35 | Singlet | Methylene carbon attached to the ring. |
| -CH₂-CH₂-Thiophene | ¹³C | ~32 - 37 | Singlet | Methylene carbon beta to the ring. |
| -CH₂-CH₃ | ¹³C | ~22 - 26 | Singlet | Methylene carbon gamma to the ring. |
| -CH₃ | ¹³C | ~13 - 15 | Singlet | Terminal methyl carbon. |
Mass spectrometry is employed to confirm the molecular weight of this compound and to gain structural insights from its fragmentation patterns. The molecular formula is C₈H₁₁IS, yielding a molecular weight of 266.14 g/mol .
In a typical electron ionization (EI) mass spectrum, the parent molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 266. docbrown.info A smaller M+1 peak may also be present due to the natural abundance of the ¹³C isotope. docbrown.info Key fragmentation pathways often involve the cleavage of the weakest bonds. The C-I bond is significantly weaker than the C-C or C-S bonds, making its cleavage a primary fragmentation event.
Common Fragmentation Patterns:
Loss of Iodine : The most prominent fragmentation is often the loss of the iodine radical (•I, mass 127), leading to a significant peak at m/z 139, corresponding to the [C₈H₁₁S]⁺ fragment (3-butyl-thiophenyl cation).
Cleavage of the Butyl Chain : Another common fragmentation involves the benzylic-like cleavage of the butyl group, leading to the loss of a propyl radical (•C₃H₇, mass 43) to yield a peak at m/z 223.
Base Peak : For many alkyl-substituted aromatics, the most stable carbocation formed during fragmentation becomes the base peak (most abundant ion). For this compound, the [C₈H₁₁S]⁺ ion at m/z 139 or the butyl cation [C₄H₉]⁺ at m/z 57 could potentially be the base peak. docbrown.info
Table 2: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Formula | Notes |
| 266 | Molecular Ion [M]⁺ | [C₈H₁₁IS]⁺ | Parent ion corresponding to the intact molecule. |
| 139 | [M - I]⁺ | [C₈H₁₁S]⁺ | Loss of an iodine atom, a very common fragmentation. |
| 127 | [I]⁺ | [I]⁺ | Iodine cation, indicative of an iodo-compound. docbrown.info |
| 97 | [C₄H₃S]⁺ | [C₄H₃S]⁺ | Thienyl fragment, characteristic of thiophene compounds. nih.gov |
| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ | Butyl cation, resulting from cleavage of the C-C bond alpha to the ring. docbrown.info |
Chromatographic techniques are indispensable for separating this compound from starting materials, byproducts, and solvents, thereby assessing its purity and monitoring the progress of a chemical reaction.
Gas Chromatography (GC) : As a volatile compound, this compound is well-suited for GC analysis. GC provides high resolution, allowing for the separation of closely related isomers and impurities. researchgate.net The technique is frequently used to determine the purity of the final product and to follow the disappearance of reactants and the appearance of products over time. A non-polar capillary column is typically used, and the retention time is a characteristic property under specific conditions (e.g., temperature ramp, carrier gas flow rate).
High-Performance Liquid Chromatography (HPLC) : HPLC is a complementary technique, particularly useful for less volatile compounds or for preparative-scale purification. lcms.cz For this compound, reverse-phase HPLC (using a C18 column) with a mobile phase such as a methanol/water or acetonitrile/water mixture would be appropriate for analysis and purification. researchgate.net A UV detector is effective for detection, as the thiophene ring possesses a strong chromophore.
Vibrational spectroscopy, including both FT-IR and Raman techniques, provides a molecular fingerprint by identifying the functional groups present in this compound. These two methods are often complementary. thermofisher.commdpi.com
FT-IR Spectroscopy : This technique measures the absorption of infrared radiation by the molecule, exciting vibrational modes such as stretching and bending. thermofisher.com
Raman Spectroscopy : This method involves scattering laser light off the molecule, providing information about its vibrational modes. thermofisher.com
Key expected vibrational modes for this compound include C-H stretching from both the aromatic thiophene ring and the aliphatic butyl chain, C=C and C-S stretching of the thiophene ring, and C-I stretching.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Description |
| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman | Stretching of the C-H bonds on the thiophene ring. globalresearchonline.net |
| Aliphatic C-H Stretch | 3000 - 2850 | FT-IR, Raman | Asymmetric and symmetric stretching of C-H bonds in the butyl group's CH₂ and CH₃ groups. |
| Thiophene Ring C=C Stretch | 1550 - 1450 | FT-IR, Raman | Stretching vibrations of the carbon-carbon double bonds within the aromatic ring. |
| Aliphatic C-H Bend | 1470 - 1430 | FT-IR | Bending (scissoring) vibrations of the CH₂ groups in the butyl chain. |
| Thiophene Ring C-S Stretch | 750 - 650 | FT-IR, Raman | Stretching of the carbon-sulfur bonds within the thiophene ring. |
| C-I Stretch | 600 - 500 | FT-IR, Raman | Stretching vibration of the carbon-iodine bond. This is often a weak band. |
Quantum Chemical Calculations and Molecular Modeling
Computational methods, particularly those based on quantum mechanics, offer profound insights into the intrinsic properties of this compound that are not directly accessible through experimentation alone.
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure, geometry, and reactivity of molecules. semanticscholar.orgscienceopen.com Calculations are typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)). globalresearchonline.netijisrt.comprimescholars.com
Optimized Geometry : DFT calculations begin by determining the lowest energy structure of the molecule, providing precise bond lengths, bond angles, and dihedral angles. rroij.com For this compound, this would confirm the planarity of the thiophene ring and the preferred conformation of the butyl chain.
Frontier Molecular Orbitals (HOMO/LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding electronic transitions and chemical reactivity. ijisrt.com
The HOMO energy level relates to the ability to donate electrons. In substituted thiophenes, the HOMO is typically a π-orbital delocalized across the aromatic ring.
The LUMO energy level relates to the ability to accept electrons. The LUMO is also typically a π*-antibonding orbital.
The HOMO-LUMO energy gap (ΔE) is a key parameter that correlates with the molecule's chemical reactivity and stability. semanticscholar.org A smaller gap generally implies higher reactivity and easier electronic excitation. semanticscholar.org
Molecular Electrostatic Potential (MEP) : An MEP map provides a visual representation of the charge distribution on the molecule's surface. rroij.com It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the region around the sulfur atom and the π-system of the ring would be electron-rich (negative potential), while the hydrogen atoms and potentially the region opposite the C-I bond (due to a σ-hole) would be electron-poor (positive potential). This information is crucial for predicting sites of electrophilic and nucleophilic attack.
Computational Elucidation of Reaction Pathways and Transition States
The elucidation of reaction mechanisms, including the identification of intermediates and transition states, is crucial for optimizing reaction conditions and achieving desired product outcomes. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricate details of reaction pathways involving halogenated thiophenes. While specific computational studies focusing solely on this compound are not extensively documented in the reviewed literature, valuable insights can be drawn from theoretical investigations of similar substituted halothiophene systems, such as the palladium-catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene. doaj.org
These computational studies typically map the potential energy surface of a reaction, identifying the low-energy pathways from reactants to products. This involves optimizing the geometries of all stationary points, including reactants, intermediates, transition states, and products. The transition state, a first-order saddle point on the potential energy surface, represents the highest energy barrier that must be overcome for the reaction to proceed. The calculated energy of this transition state is critical for determining the reaction's activation energy and, consequently, its rate.
For palladium-catalyzed cross-coupling reactions, a common and vital class of reactions for functionalizing this compound, the catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov DFT calculations can provide detailed energetic and structural information for each of these steps.
Key Steps in Palladium-Catalyzed Cross-Coupling Reactions:
| Step | Description | Key Computational Insights |
| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-iodine bond of this compound, forming a palladium(II) intermediate. | Determination of the activation barrier for C-I bond cleavage and the relative stability of the resulting organopalladium complex. |
| Transmetalation | The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium center, displacing the halide. | Elucidation of the mechanism of ligand exchange and the role of bases or additives in facilitating this step. rsc.org |
| Reductive Elimination | The two organic groups on the palladium(II) center couple and are eliminated to form the new carbon-carbon bond, regenerating the palladium(0) catalyst. | Calculation of the energy barrier for the formation of the final product and the release of the catalyst to re-enter the catalytic cycle. |
Theoretical Studies on Photodissociation Dynamics of Iodothiophenes
The photochemistry of iodothiophenes is a field of active research, driven by the fundamental importance of understanding light-induced bond cleavage and its potential applications in areas such as photodynamic therapy and materials science. Theoretical studies, often in conjunction with experimental techniques like time-resolved spectroscopy, provide a molecular-level understanding of the ultrafast dynamics following photoexcitation.
Upon absorption of ultraviolet (UV) light, iodothiophene molecules are promoted to electronically excited states. The subsequent relaxation and dissociation pathways are complex and can involve multiple potential energy surfaces. Theoretical calculations are crucial for mapping these surfaces and identifying the routes that lead to the cleavage of the carbon-iodine (C-I) bond.
Studies on 2-iodothiophene (B115884) and 3-iodothiophene (B1329286) have revealed the existence of competing dissociation pathways:
Direct Dissociation: This pathway involves the initial excitation to a repulsive electronic state, leading to immediate and rapid cleavage of the C-I bond. This process is typically very fast, occurring on the femtosecond timescale.
Indirect Dissociation: In this mechanism, the molecule is initially excited to a bound electronic state. Dissociation then occurs after a non-adiabatic transition to a repulsive state. This process can be slower than direct dissociation and may involve intramolecular vibrational redistribution of energy.
Time-dependent density functional theory (TD-DFT) is a common computational method used to calculate the excited state potential energy surfaces of iodothiophenes. These calculations help in assigning the observed absorption bands to specific electronic transitions and in understanding the nature of the excited states involved in the photodissociation process.
For 2-iodothiophene, theoretical studies have suggested that upon excitation, the molecule can undergo a non-adiabatic transition from an initially populated π → π* state to a dissociative π → σ* state, leading to C-I bond fission. The timescale for the appearance of iodine fragments has been experimentally measured and computationally corroborated to be in the range of hundreds of femtoseconds.
The position of the iodine atom on the thiophene ring (e.g., 2-iodo vs. 3-iodo) has been shown to influence the branching ratio between the direct and indirect dissociation channels. This isomer-dependent reactivity is attributed to differences in the electronic structure and the coupling between different excited states.
Key Findings from Theoretical Photodissociation Studies:
| Feature | Description | Theoretical Insight |
| Excited States | The nature of the electronic states accessed upon UV excitation. | Identification of π → π* and n → σ* transitions and their role in the dissociation dynamics. |
| Potential Energy Surfaces | The energy landscape of the molecule in its excited states. | Mapping of reaction coordinates and identification of conical intersections that facilitate non-adiabatic transitions. |
| Dissociation Timescales | The time required for the C-I bond to break after photoexcitation. | Correlation of calculated excited-state lifetimes with experimental measurements. |
| Isomer Effects | The influence of the iodine position on the dissociation dynamics. | Explanation of differences in product yields and kinetic energy release based on electronic structure variations. |
These theoretical investigations provide a detailed picture of the fundamental photochemical events in iodothiophenes, which is essential for controlling and exploiting their light-induced reactivity.
X-ray Diffraction Analysis of Crystalline Derivatives and Intermediates
X-ray diffraction is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structure, properties, and reactivity of molecules. While specific X-ray crystallographic data for this compound itself or its immediate reaction intermediates are not prevalent in the surveyed literature, analysis of related crystalline thiophene derivatives offers significant insights into the structural motifs that can be expected.
The crystal structures of various functionalized thiophenes have been reported, revealing key details about their solid-state packing and non-covalent interactions. For instance, the analysis of halogenated thiophene derivatives often highlights the role of halogen bonding, a directional interaction between a halogen atom and a Lewis base, in directing the crystal packing. Hydrogen bonding, π-π stacking of the thiophene rings, and van der Waals forces also play crucial roles in the supramolecular assembly.
In the context of this compound, X-ray diffraction could be instrumental in characterizing:
Crystalline Derivatives: The products of reactions involving this compound, such as those from cross-coupling or substitution reactions, can often be crystallized. The resulting crystal structures would confirm the molecular connectivity and provide precise geometric parameters. For example, the crystal structure of a biaryl product formed via a Suzuki coupling would reveal the dihedral angle between the thiophene ring and the coupled aryl group, which influences the electronic properties of the molecule.
Reaction Intermediates: Although often challenging due to their transient nature, it is sometimes possible to isolate and crystallize stable reaction intermediates. For example, organometallic intermediates in palladium-catalyzed reactions, if sufficiently stable, could be subjected to X-ray analysis. This would provide a snapshot of the catalyst-substrate complex and offer direct evidence for the proposed reaction mechanism.
The table below summarizes the kind of crystallographic data that would be obtained from an X-ray diffraction analysis of a hypothetical crystalline derivative of this compound.
Hypothetical Crystallographic Data for a 3-Butyl-2-Arylthiophene Derivative:
| Parameter | Description | Example Value |
| Crystal System | The symmetry of the unit cell. | Monoclinic |
| Space Group | The specific symmetry elements of the crystal. | P2₁/c |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a = 10.2 Å, b = 5.6 Å, c = 15.8 Å, β = 95° |
| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-S, C-I). | C-S ≈ 1.7 Å, C-C (thiophene) ≈ 1.4 Å |
| Bond Angles | The angles between three connected atoms. | C-S-C ≈ 92° |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. | Thiophene-Aryl dihedral angle |
| Intermolecular Interactions | Non-covalent forces such as hydrogen bonds, halogen bonds, and π-π stacking distances. | C-H···π interactions, I···S halogen bonds |
The analysis of such data provides a fundamental understanding of the structure-property relationships in these materials. For instance, the degree of planarity of the thiophene ring and any conjugated substituents, as determined by X-ray diffraction, directly impacts the electronic and optical properties of the molecule. Furthermore, understanding the intermolecular interactions in the solid state is crucial for designing materials with desired properties, such as high charge carrier mobility in organic semiconductors.
Emerging Research Frontiers and Future Directions for 3 Butyl 2 Iodothiophene Chemistry
Development of More Sustainable and Atom-Economical Synthetic Routes
The chemical industry is increasingly shifting towards greener and more sustainable practices, a trend that directly impacts the synthesis of key intermediates like 3-butyl-2-iodothiophene. Traditional synthetic methods often rely on hazardous reagents and produce significant waste, prompting the development of more environmentally benign alternatives.
Sustainable Strategies: Future research is geared towards minimizing the environmental footprint of this compound synthesis. Key strategies include the use of safer, renewable, or recyclable solvents to replace conventional volatile organic compounds (VOCs). chemistryjournals.net Ionic liquids and deep eutectic solvents are being explored as recyclable reaction media for iodocyclization reactions, which can be adapted for thiophene (B33073) synthesis. researchgate.netnih.gov Furthermore, energy-efficient methods, such as microwave-assisted synthesis, are being investigated to reduce reaction times and energy consumption. chemistryjournals.net
Atom Economy: A central principle of green chemistry is atom economy, which maximizes the incorporation of reactant atoms into the final product, thereby minimizing waste. rsc.org Synthetic routes with high atom economy are highly desirable. google.comrsc.org For the synthesis of this compound, this involves designing pathways that avoid the use of stoichiometric reagents and instead favor catalytic processes. For instance, developing direct C-H iodination methods for 3-butylthiophene (B39377) would represent a significant advance in atom economy over traditional multi-step sequences.
| Green Chemistry Principle | Application in this compound Synthesis |
| Waste Prevention | Designing syntheses that produce minimal byproducts. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |
| Safer Solvents | Utilizing benign solvents like water, ionic liquids, or supercritical fluids. chemistryjournals.net |
| Energy Efficiency | Employing methods like microwave or flow chemistry to reduce energy consumption. chemistryjournals.net |
| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric ones. |
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity in Functionalization
The C-I bond in this compound is a prime site for functionalization, most notably through transition-metal-catalyzed cross-coupling reactions. Future research aims to develop more efficient, selective, and robust catalytic systems to expand the synthetic utility of this building block.
The development of novel palladium-based catalysts continues to be a major focus. Catalyst systems that exhibit high turnover numbers (TONs) and turnover frequencies (TOFs) are sought to reduce catalyst loading, which is crucial for cost-effective and sustainable processes. nih.gov Ligand design plays a pivotal role in tuning the reactivity and selectivity of the metal center, enabling challenging cross-coupling reactions with a wide range of substrates. For instance, palladium complexes with advanced phosphine (B1218219) ligands like SPhos have shown high efficiency in Suzuki-Miyaura couplings of bromothiophenes, a methodology directly applicable to their iodo-analogs. nih.gov
Beyond palladium, there is growing interest in catalysts based on more abundant and less toxic metals such as copper, nickel, and iron. These systems offer the potential for more economical and environmentally friendly transformations. Furthermore, the field of catalytic asymmetric functionalization is an exciting frontier, allowing for the synthesis of chiral thiophene derivatives for applications in pharmaceuticals and electronics. researchgate.netrsc.org
Integration into Multifunctional Advanced Materials with Tunable Architectures
Thiophene-based materials are at the forefront of organic electronics, and this compound serves as a critical monomer for creating functional polymers and small molecules. sigmaaldrich.com The butyl group enhances solubility, which is essential for solution-based processing, while the iodo group provides a reactive handle for polymerization or post-polymerization modification.
Future research will focus on integrating this building block into sophisticated material architectures with precisely controlled properties. This includes the design of conjugated polymers with tailored band gaps, charge carrier mobilities, and optical properties for applications in:
Organic Field-Effect Transistors (OFETs): Creating high-performance semiconductors.
Organic Photovoltaics (OPVs): Developing efficient donor and acceptor materials.
Organic Light-Emitting Diodes (OLEDs): Designing novel emissive and charge-transport layers.
The ability to functionalize the 2-position via the iodo group allows for the creation of block copolymers and other complex macromolecular structures. This modularity is key to developing "smart" materials that can respond to external stimuli, finding use in sensors, actuators, and biomedical devices. The planar structure and potential for intermolecular S---S interactions in polythiophenes contribute to their favorable charge transport properties. nih.gov
| Application Area | Role of this compound | Desired Properties |
| Organic Electronics | Monomer for conjugated polymers. sigmaaldrich.com | High charge carrier mobility, tunable bandgap, good solubility. |
| Sensors | Functional component of sensing materials. | High sensitivity and selectivity, processability. |
| Biomedical Devices | Building block for biocompatible materials. | Biocompatibility, specific functionality, stability. |
Advanced Computational Chemistry for Predictive Design of Reactivity and Applications
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. semanticscholar.org For this compound, computational methods can provide deep insights into its electronic structure, reactivity, and potential applications, thereby guiding experimental efforts.
DFT calculations can be used to:
Predict Reaction Outcomes: By modeling reaction pathways and transition states, chemists can predict the feasibility and selectivity of new reactions, accelerating the discovery of novel synthetic methods. nih.gov
Understand Electronic Properties: Calculations of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential maps help rationalize the reactivity of the thiophene ring and the C-I bond. mdpi.comrroij.com
Design Novel Materials: Computational screening can predict the electronic and optical properties of polymers derived from this compound, enabling the in-silico design of materials with targeted characteristics for electronic devices. researchgate.netdoaj.org
This predictive power reduces the need for extensive trial-and-error experimentation, saving time, resources, and minimizing waste. As computational models become more accurate, their role in the predictive design of both synthetic routes and material properties will continue to expand. nih.gov
Addressing Challenges in Scalable Synthesis for Industrial and High-Volume Applications
For this compound to be utilized in commercial applications, its synthesis must be scalable, cost-effective, and safe. Transitioning a synthetic route from the laboratory bench to an industrial scale presents numerous challenges, including reaction kinetics, heat transfer, and purification.
A key area of development is the implementation of continuous flow chemistry. chemistryjournals.net Flow reactors offer significant advantages over traditional batch processes, including:
Enhanced Safety: Smaller reaction volumes and superior heat management reduce the risks associated with highly reactive or exothermic processes.
Improved Consistency: Precise control over reaction parameters leads to higher product quality and reproducibility.
Scalability: Production can be easily scaled by running the reactor for longer periods or by using parallel reactor systems.
Optimizing reaction conditions for scalability also involves minimizing the use of expensive reagents and catalysts and developing efficient purification methods that avoid costly techniques like column chromatography. The development of robust, scalable syntheses is crucial for unlocking the full industrial potential of this compound and the advanced materials derived from it. nih.gov
Q & A
Q. Key Parameters for Optimization :
- Temperature : Room temperature minimizes decomposition.
- Solvent : Polar aprotic solvents (e.g., DCM) enhance iodine solubility.
- Purification : Gradient elution (e.g., 30%→100% methanol-water) improves yield .
How do steric effects of the butyl group influence the reactivity of this compound in cross-coupling reactions?
Advanced
The butyl group introduces steric hindrance, which can slow transmetalation steps in Suzuki-Miyaura or Negishi couplings. However, bulky ligands (e.g., SPhos or XPhos) mitigate this by facilitating oxidative addition of the C–I bond to palladium. Studies on methyl 3-butylthiophene-2-carboxylate suggest that electron-donating alkyl groups enhance regioselectivity in electrophilic substitutions, but steric effects may reduce coupling efficiency . Computational modeling (DFT) is recommended to predict transition-state geometries and optimize catalyst systems.
What purification techniques are effective for this compound, and how do solvent systems impact yield?
Basic
Purification typically combines column chromatography and recrystallization. For iodinated thiophenes, silica gel chromatography with non-polar solvents (Hexane/EtOAc, 9:1) effectively separates halogenated byproducts. Reverse-phase HPLC (methanol-water gradients) is preferred for polar impurities, achieving >95% purity . Solvent polarity must balance solubility and elution strength: high hexane content reduces tailing but risks premature crystallization.
Q. Comparison of Purification Methods :
| Method | Solvent System | Purity (%) | Yield (%) |
|---|---|---|---|
| Column Chromatography | Hexane/EtOAc (9:1) | 90–95 | 60–70 |
| Reverse-Phase HPLC | Methanol-Water (gradient) | >95 | 50–60 |
| Recrystallization | Ethanol/Water | 85–90 | 70–80 |
What spectroscopic methods characterize this compound, and how do substituents affect spectral data?
Advanced
1H and 13C NMR are critical for structural confirmation. The butyl group’s protons appear as a triplet (δ ~0.9 ppm, CH3), multiplet (δ ~1.3–1.5 ppm, CH2), and triplet (δ ~2.5 ppm, CH2 adjacent to thiophene). The iodine atom deshields adjacent carbons, shifting the C-2 signal to δ ~105–110 ppm in 13C NMR. IR spectroscopy identifies C–I stretches (~500 cm⁻¹) and aromatic C=C vibrations (~1500 cm⁻¹) . For ambiguous cases, high-resolution mass spectrometry (HRMS) or X-ray crystallography resolves structural uncertainties.
How can computational methods predict the electronic properties of this compound?
Advanced
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cross-coupling reactions. The iodine atom’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity at C-2. Retrosynthesis tools (e.g., AI-driven platforms like Pistachio or Reaxys) propose synthetic routes by analyzing bond dissociation energies and steric maps . For example, the C–I bond’s strength (~234 kJ/mol) guides catalyst selection (e.g., Pd(PPh3)4 for oxidative addition).
What are the challenges in analyzing contradictory data from different synthetic protocols?
Advanced
Contradictions often arise from varying reaction conditions. For instance, iodine-mediated cyclization in DCM may yield higher regioselectivity than benzoylisothiocyanate-based methods in dioxane . Researchers should:
Control Variables : Compare yields under identical temperatures, solvents, and catalysts.
Characterize Byproducts : Use GC-MS or LC-MS to identify side products (e.g., dehalogenated species).
Validate Mechanistic Hypotheses : Isotope labeling (e.g., 13C) tracks reaction pathways.
How does the iodine substituent in this compound participate in transition-metal-catalyzed reactions?
Advanced
The C–I bond undergoes oxidative addition with Pd(0) or Ni(0) catalysts, forming a metal-aryl intermediate. In Heck couplings, the iodine’s leaving-group ability facilitates vinylation or arylation at C-2. Catalyst systems like PdCl2(dppf) with K2CO3 in DMF are effective, but the butyl group’s steric bulk may require higher temperatures (80–100°C) . In situ FT-IR monitors reaction progress by tracking C–I bond cleavage (~500 cm⁻¹ peak reduction).
What are the stability considerations for this compound under different storage conditions?
Basic
The compound is light- and moisture-sensitive. Storage recommendations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
